Dirucotide is classified as a peptide drug and is synthesized through solid-phase peptide synthesis techniques. Its primary source is synthetic, as it does not occur naturally. The specific sequence of Dirucotide corresponds to a segment of the myelin basic protein, making it relevant in studies focused on demyelination and neuroinflammation .
The synthesis of Dirucotide utilizes solid-phase peptide synthesis, a widely adopted method for producing peptides in a controlled manner. This process begins with the attachment of a protected amino acid to a resin, followed by sequential addition of other protected amino acids according to the desired sequence. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed due to its efficiency in removing protecting groups without affecting the peptide bond .
The purification of Dirucotide poses challenges, particularly in the final stages where impurities can co-elute with the target peptide. Various chromatographic techniques are utilized for purification, including high-performance liquid chromatography (HPLC) and ion-exchange centrifugal partition chromatography. These methods are essential for achieving high purity levels necessary for biological studies and clinical applications .
Dirucotide's molecular structure consists of a linear chain of 17 amino acids, specifically designed to replicate an epitope from myelin basic protein. The precise sequence contributes to its biological activity and interaction with immune cells. Detailed structural data can be obtained from spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized peptide .
Dirucotide exerts its effects primarily through immunomodulation. It is believed to promote regulatory T-cell responses while inhibiting pro-inflammatory pathways associated with autoimmune attacks on myelin sheaths. This mechanism helps in reducing inflammation and promoting remyelination in conditions like multiple sclerosis . Studies have shown that treatment with Dirucotide can lead to decreased disease progression in animal models, supporting its potential therapeutic role .
Dirucotide exhibits several important physical properties:
Chemical properties include its susceptibility to hydrolysis under extreme pH conditions, which necessitates careful formulation when used in therapeutic applications .
Dirucotide has been investigated primarily for its applications in treating multiple sclerosis and related demyelinating diseases. Clinical trials have explored its efficacy in reducing relapse rates and improving neurological function among patients with multiple sclerosis. Additionally, ongoing research aims to explore its potential use in other autoimmune disorders where modulation of the immune response could be beneficial .
Dirucotide is a linear peptide with the primary amino acid sequence Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr (DENPVVHFFKNIVTPRT) [1] [3] [4]. The peptide backbone adopts a flexible conformation in aqueous solution, with molecular dynamics simulations revealing potential for β-turn formations within the Val-Val-His-Phe and Asn-Ile-Val-Thr segments [2] [5]. The presence of charged residues (Asp1, Glu2, Arg16) at the termini contributes to solubility in physiological buffers, while hydrophobic residues (Val5, Val6, Phe8, Phe9, Ile13, Val14) create a mixed hydrophilic/hydrophobic character [5]. The three-dimensional structure is stabilized by multiple intramolecular interactions, including hydrogen bonding between the side chain of Lys10 and the backbone carbonyl of Pro4, and hydrophobic clustering of Phe8, Phe9, and Ile13 [5]. These structural features critically influence its biological activity and binding properties to major histocompatibility complex (MHC) molecules.
Table 1: Structural Characteristics of Dirucotide
Characteristic | Description |
---|---|
Chemical Formula | C₉₂H₁₄₁N₂₅O₂₆ |
Molecular Weight | 2013.29 g/mol |
Amino Acid Sequence | H-Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-OH |
Sequence (One-letter Code) | DENPVVHFFKNIVTPRT |
CAS Registry Number | 152074-97-0 |
Solubility Characteristics | Soluble in aqueous buffers; hydrophobic core with hydrophilic residues at termini |
Dirucotide is a direct molecular replica of the human myelin basic protein (MBP) fragment spanning residues 82-98 (MBP82-98), a region identified as an immunodominant epitope in MS pathogenesis [1] [3]. This sequence conservation is crucial for its mechanism of action, as it allows recognition by T-cell receptors primed against native MBP. Position 91 (lysine) serves as a key T-cell receptor (TCR) contact residue and is central to immunogenic recognition [5] [6]. The Phe-Phe-Lys segment (residues 8-10) constitutes an essential anchor for binding to MHC class II molecules, particularly HLA-DR2 and HLA-DR4 [2]. The Thr-Pro-Arg-Thr motif at the C-terminus contributes to conformational stability and influences interaction kinetics with the MHC binding groove. This high degree of homology enables dirucotide to engage directly with the autoimmune recognition machinery while potentially inducing tolerance mechanisms.
Table 2: Dirucotide Sequence Homology with Native MBP
Position | 82-98 Sequence | Structural/Functional Role |
---|---|---|
1 (Asp82) | D | Charge stabilization |
4 (Pro85) | P | Structural turn formation |
8-9 (Phe89-Phe90) | FF | Hydrophobic core formation |
10 (Lys91) | K | Primary TCR contact site |
12-14 (Ile93-Val94-Thr95) | IVT | HLA-DR2 binding anchor |
16 (Arg97) | R | Charge stabilization, HLA interaction |
Complete Sequence | DENPVVHFFKNIVTPRT | Exact replica of human MBP82-98 |
Dirucotide is manufactured using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethyloxycarbonyl)/tBu (tert-butyl) protection strategies on 2-chlorotrityl chloride resin (Barlos resin) [2] [5]. The stepwise elongation involves:
Recent synthetic innovations have produced cyclic analogues through head-to-tail cyclization using O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxy-7-azabenzotriazole (HOAt) with 2,4,6-collidine as base. These cyclic derivatives (e.g., cyclo(82-98)MBP) demonstrate enhanced conformational stability and resistance to proteolytic degradation compared to linear dirucotide [2] [5].
Table 3: Synthetic Approaches for Dirucotide and Analogues
Synthesis Method | Reagents/Conditions | Key Advantages | Resulting Analogues |
---|---|---|---|
Linear SPPS | Fmoc/tBu strategy on 2-chlorotrityl chloride resin; TBTU/HOBt activation | High yield (70-85%); minimal racemization | Dirucotide (MBP82-98) |
Altered Peptide Ligand (APL) | Substitution of Lys91 with Ala during SPPS | Altered TCR signaling; potential immune modulation | Linear MBP82-98(Ala91) |
Head-to-Tail Cyclization | TBTU/HOAt with 2,4,6-collidine in liquid phase | Enhanced proteolytic stability; constrained conformation | Cyclo(82-98)MBP |
Cyclic APL | Cyclization of MBP82-98(Ala91) | Combines cyclic stability with modified TCR contacts | Cyclo(82-98)MBP(Ala91) |
Myelin basic protein constitutes approximately 30% of myelin sheath proteins in the central nervous system and is a primary autoantigen in MS immunopathology [1] [9]. Proteolytic processing of MBP generates immunodominant epitopes, including MBP82-98, which are presented by antigen-presenting cells via MHC class II molecules to CD4⁺ T-lymphocytes [3] [5]. In genetically susceptible individuals, these T cells become activated, differentiate into Th1 and Th17 pro-inflammatory phenotypes, and cross the blood-brain barrier. Within the CNS, they recognize MBP epitopes on microglia and astrocytes, triggering inflammatory cascades that recruit macrophages and B cells. This coordinated immune attack results in demyelination through multiple mechanisms:
Dirucotide's therapeutic rationale centers on high-dose intravenous administration to restore immune tolerance specifically toward MBP82-98. This approach leverages the principle that repeated exposure to high antigen doses can induce anergy in autoreactive T cells or promote regulatory T-cell (Treg) responses. Post-treatment immunological analyses revealed increased CD4⁺CD25⁺Foxp3⁺ Treg populations, suggesting potential tolerance-inducing mechanisms despite clinical trial failures [1] [7].
The association between specific HLA class II alleles and MS susceptibility provides the molecular basis for dirucotide's targeted mechanism. The HLA-DR2 (DRB11501) and HLA-DR4 (DRB10401) haplotypes are present in 65-75% of MS patients and critically influence MBP epitope presentation [1] [3] [5]. These alleles share structural features in their peptide-binding grooves that accommodate MBP82-98 through specific anchor points:
Biophysical binding studies using fluorescence competition assays demonstrated dirucotide's direct interaction with these HLA molecules:
This allele-specific binding underpinned the stratified clinical trial design where therapeutic efficacy was exclusively observed in HLA-DR2/DR4-positive patients. In a phase II trial, dirucotide delayed median time to disease progression by five years specifically in this genetic subgroup, while showing no benefit in HLA-mismatched patients [1]. Cyclic analogues of dirucotide exhibit modified binding profiles, with cyclo(82-98)MBP maintaining strong HLA-DR2 affinity (IC₅₀ = 1.2 μM) but reduced HLA-DR4 binding (IC₅₀ = 8.7 μM), demonstrating how structural modifications can fine-tune MHC interactions [2] [5].
Table 4: HLA Binding Affinities of Dirucotide and Analogues
Peptide | HLA-DR2 Binding (IC₅₀, μM) | HLA-DR4 Binding (IC₅₀, μM) | Structural Implications |
---|---|---|---|
Dirucotide (Linear MBP82-98) | 0.66 | 0.11 | Flexible conformation optimizes binding to both alleles |
Linear MBP82-98(Ala91) | 1.5 | 0.8 | Ala substitution at TCR contact maintains MHC binding |
Cyclo(82-98)MBP | 1.2 | 8.7 | Conformational constraint enhances DR2 specificity |
Cyclo(82-98)MBP(Ala91) | 3.4 | 12.5 | Cyclization + Ala91 reduces affinity but may alter TCR signaling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0